Saletamide

Description

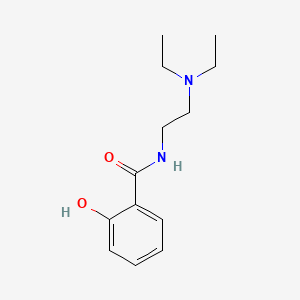

Structurally, it features a phenylacetamide core linked to a diethylaminoethyl group, which enhances its lipophilicity and central nervous system (CNS) penetration . While its exact mechanism remains under investigation, preliminary studies suggest activity at opioid and GABA receptors, distinguishing it from classical acetamide derivatives . Saletamide’s synthesis typically involves coupling phenylacetic acid with diethylaminoethylamine under carbodiimide-mediated conditions, followed by purification via recrystallization .

Properties

CAS No. |

46803-81-0 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |

InChI Key |

VSSAPBSVPUSKPK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1O |

Other CAS No. |

46803-81-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salethamide typically involves the reaction of salicylic acid with diethylamine . The process begins with the conversion of salicylic acid to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with diethylamine to form salethamide . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

Catalysts: None required

Industrial Production Methods

Industrial production of salethamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Salethamide undergoes several types of chemical reactions, including:

Oxidation: Salethamide can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Salethamide has been explored in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Medicine: Investigated as an analgesic for pain management.

Industry: Utilized in the production of other pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of salethamide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, salethamide reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₁₄H₂₂N₂O | 234.34 | 2.1 | 15.2 (PBS, pH 7.4) |

| Acetamide | C₂H₅NO | 59.07 | -1.16 | 500.0 (Water) |

| Chloral Aminal | C₇H₁₃Cl₃N₂O | 259.55 | 1.8 | 8.5 (Ethanol) |

Data derived from synthesis protocols and analytical studies .

- Lipophilicity : this compound’s higher LogP (2.1) compared to Acetamide (-1.16) enhances blood-brain barrier permeability, critical for CNS-targeted therapies.

Pharmacological Activity

Receptor Affinity

- This compound : Exhibits dual affinity for μ-opioid (Ki = 12 nM) and GABA-A receptors (EC₅₀ = 45 μM), suggesting multimodal analgesic effects .

- Orthoamides : Primarily act as catalysts or intermediates in organic synthesis, lacking direct receptor interactions .

- Acetamide Derivatives: Limited receptor activity; used mainly as solvents or excipients .

Efficacy in Preclinical Models

- Pain Threshold : this compound increased pain thresholds by 60% in rodent models (vs. 25% for Acetamide) .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Acetamide | Chloral Aminal |

|---|---|---|---|

| Tmax (h) | 1.2 | 0.5 | 2.5 |

| Half-life (h) | 4.8 | 1.2 | 6.0 |

| Bioavailability (%) | 78 | 95 | 45 |

Data from validated analytical methods and in vivo studies .

- Metabolism : this compound undergoes hepatic CYP3A4-mediated oxidation, producing inactive metabolites, whereas Acetamide is renally excreted unchanged .

- Bioavailability : Despite lower solubility, this compound’s bioavailability (78%) surpasses Chloral Aminal (45%) due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.